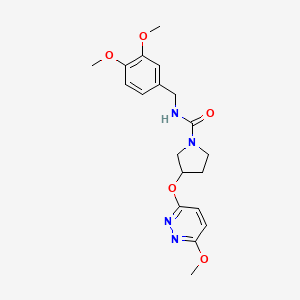
N-(3,4-dimethoxybenzyl)-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-Dimethoxybenzyl)-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides. This compound is characterized by the presence of a pyrrolidine ring, a benzyl group substituted with methoxy groups, and a pyridazinyl moiety. It is of interest in medicinal chemistry due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxybenzyl)-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using 3,4-dimethoxybenzyl chloride and a suitable nucleophile.
Attachment of the Pyridazinyl Moiety: The pyridazinyl group can be attached through an etherification reaction, where the hydroxyl group of the pyrrolidine derivative reacts with 6-methoxypyridazine under dehydrating conditions.
Industrial Production Methods: Industrial production may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Types of Reactions:
Oxidation: The methoxy groups on the benzyl ring can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxamide group can be reduced to an amine under strong reducing conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or borane complexes.
Substitution: Strong nucleophiles such as sodium hydride or organolithium reagents.
Major Products:
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of N-(3,4-dimethoxybenzyl)-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various assays.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of specific biological pathways.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of this compound is not fully elucidated but may involve interaction with specific molecular targets such as enzymes or receptors. The presence of the methoxy and pyridazinyl groups suggests potential binding to active sites or modulation of signaling pathways.
類似化合物との比較
N-(3,4-Dimethoxybenzyl)pyrrolidine-1-carboxamide: Lacks the pyridazinyl group, potentially altering its biological activity.
3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide: Lacks the benzyl group, which may affect its binding properties.
Uniqueness: N-(3,4-Dimethoxybenzyl)-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide is unique due to the combination of its functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
This compound’s unique structure and potential applications make it a valuable subject of study in various scientific fields
特性
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-(6-methoxypyridazin-3-yl)oxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5/c1-25-15-5-4-13(10-16(15)26-2)11-20-19(24)23-9-8-14(12-23)28-18-7-6-17(27-3)21-22-18/h4-7,10,14H,8-9,11-12H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAELWMCFTQDRLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CCC(C2)OC3=NN=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
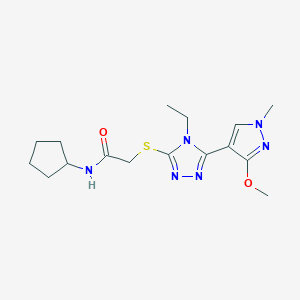
![2-methyl-6-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B2890763.png)
![2-[4-(Oxiran-2-ylmethoxy)phenoxy]acetonitrile](/img/structure/B2890764.png)
![1-methyl-3-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane-1-carbonyl)-1H-indazole](/img/structure/B2890767.png)
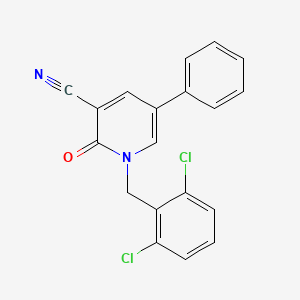
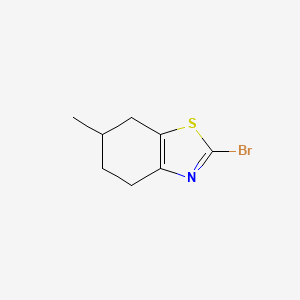
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2890772.png)
![1-(2-Fluorophenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2890773.png)
![N-[2-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1-pyrrolidinylcarbonyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B2890774.png)
![4-(4-(benzyloxy)phenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2890776.png)
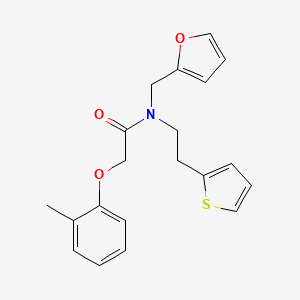
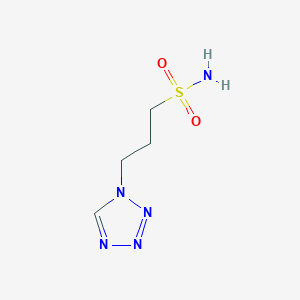
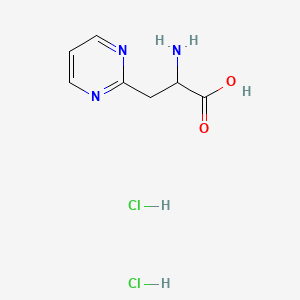
![N-(4-carbamoylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2890782.png)
